(E)-2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)ethenesulfonamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Chemical Reactions Analysis
Thiophene easily reacts with electrophiles . The nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring have been reviewed .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its structure. For example, a related compound, 2-CYANO-3-THIOPHEN-3-YL-ACRYLIC ACID ETHYL ESTER, has a molecular weight of 207.253 .
Scientific Research Applications
Anticancer and Enzyme Inhibition Sulfonamides have also been evaluated for their anticancer properties and enzyme inhibition capabilities. A study on new 4-[3-(aryl)-5-substitutedphenyl-4,5-dihydro-1H-pyrazole-1-yl]benzensulfonamides revealed potent cytotoxic/anticancer effects and carbonic anhydrase (CA) inhibitory effects, with certain compounds emerging as leaders in anticancer activities based on their Potency-Selectivity Expression (PSE) values. This underscores the potential of sulfonamide derivatives in developing new anticancer drug candidates (H. Gul et al., 2018).
Photodynamic Therapy for Cancer Treatment The photophysical and photochemical properties of sulfonamide derivatives, such as zinc phthalocyanine substituted with sulfonamide groups, have been explored for photodynamic therapy (PDT) applications. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them suitable for Type II PDT mechanisms to treat cancer. Such features highlight the potential of sulfonamide derivatives in medical applications, particularly in non-invasive cancer treatments (M. Pişkin et al., 2020).
Inhibitory Effects on Phospholipase A2 Further, sulfonamide compounds have been investigated for their inhibitory effects on membrane-bound phospholipase A2, a key enzyme involved in inflammatory processes. Novel series of sulfonamides demonstrated significant in vitro potency and, in some cases, reduced myocardial infarction sizes in animal models. This suggests their utility in developing treatments for conditions associated with inflammation and ischemic heart diseases (H. Oinuma et al., 1991).
Mechanism of Action
While specific information on the mechanism of action for “(E)-2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)ethenesulfonamide” is not available, related compounds such as thiopropamine, an analogue of amphetamine where the phenyl ring has been replaced by thiophene, have similar stimulant effects to amphetamine .
Future Directions
Properties
IUPAC Name |
(E)-2-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S3/c19-23(20,12-9-14-5-2-1-3-6-14)18-17(15-8-11-21-13-15)16-7-4-10-22-16/h1-13,17-18H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCWZBZLEPVRQT-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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